molecular formula C13H19NO2 B12637496 N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide CAS No. 921607-20-7

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide

Cat. No.: B12637496
CAS No.: 921607-20-7
M. Wt: 221.29 g/mol
InChI Key: WEZYUYBFOZNOHM-UHFFFAOYSA-N
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Description

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide (hereafter referred to as Compound 8f) is an amide derivative characterized by a hydroxyphenethylamine backbone linked to a 3-methylbutanoyl group. This compound has been identified in natural plant extracts, such as Cannabis sativa roots, and synthesized for pharmacological studies .

Properties

CAS No.

921607-20-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-methylbutanamide

InChI

InChI=1S/C13H19NO2/c1-10(2)9-13(16)14-8-7-11-3-5-12(15)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H,14,16)

InChI Key

WEZYUYBFOZNOHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCCC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide typically involves the reaction of 4-hydroxyphenylethylamine with 3-methylbutanoyl chloride. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemical Profile

  • Chemical Formula : C13H19NO2
  • Molecular Weight : 221.29 g/mol
  • CAS Number : 921607-20-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide against various pathogens.

Case Study: Antibacterial Activity

A study demonstrated the compound's effectiveness against Leisingera sp. and Vibrio coralliilyticus. The agar diffusion method was employed to evaluate its antibacterial activity, revealing significant inhibition zones compared to ciprofloxacin, a known antibiotic.

PathogenInhibition Zone (mm)Control (Ciprofloxacin)
Leisingera sp.1530
Vibrio coralliilyticus1228

The results indicate that while this compound exhibits some antibacterial activity, it is less potent than conventional antibiotics .

Potential as a Motilin Receptor Antagonist

The compound has been identified as a potential motilin receptor antagonist, which may have implications in gastrointestinal motility disorders. Motilin is a peptide hormone that stimulates gastrointestinal motility; thus, antagonizing its receptor could provide therapeutic benefits in conditions characterized by excessive motility.

Research Insights

A patent outlines the synthesis and application of phenethylamine derivatives, including this compound, highlighting its role in modulating motilin receptors . This could lead to novel treatments for gastrointestinal diseases.

Synthesis and Structural Analysis

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structure and purity of the synthesized compound.

Spectroscopic Data

  • 1H NMR Spectrum : Characteristic peaks corresponding to the aromatic protons and aliphatic protons were observed.
  • 13C NMR Spectrum : Distinct carbon signals were detected, confirming the presence of both aromatic and aliphatic carbon environments.

Safety and Toxicological Profile

While the antibacterial properties are promising, understanding the safety profile is crucial for potential therapeutic applications. Preliminary toxicity assessments indicate that at certain concentrations, this compound exhibits low toxicity in vitro, but further studies are needed to evaluate its safety in vivo.

Mechanism of Action

The mechanism by which N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. The ethyl chain and methylbutanamide moiety can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues from Cluster Analysis

highlights three structurally related compounds isolated from natural sources:

Compound ID Structure Molecular Formula EI-MS Base Peak (m/z) Key Fragments (m/z)
8d N-[2-(4-Hydroxyphenyl)ethyl]butanamide C₁₂H₁₇NO₂ 120 (100%) 107, 77, 71
8e N-[2-(4-Hydroxyphenyl)ethyl]-2-methylbutanamide C₁₃H₁₉NO₂ 120 (100%) 102, 57, 85
8f N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide C₁₃H₁₉NO₂ 120 (100%) 102, 85, 57

Key Observations :

  • All three compounds share the hydroxyphenethylamide core, evidenced by the consistent base peak at m/z 120, corresponding to the hydroxyphenethyl fragment.
  • Branching differences in the acyl chain (e.g., 2-methyl in 8e vs. 3-methyl in 8f) influence fragmentation patterns. For instance, 8e shows a prominent m/z 102 peak (likely from α-cleavage of the 2-methyl group), while 8f exhibits stronger m/z 85 signals due to γ-cleavage of the 3-methyl chain .

Anti-Inflammatory Analogues with COX-2 Inhibition Potential

identifies (2E,4E)-N-[2-(4-hydroxyphenyl)ethyl]dodeca-2,4-dienamide (referred to as L5) as a potent COX-2 inhibitor with ligand efficiency comparable to diclofenac and ibuprofen.

Property Compound 8f L5 (Dienamide Derivative)
Acyl Chain 3-methylbutanoyl (saturated) Dodeca-2,4-dienoyl (unsaturated)
Chain Length C4 C12
Key Functional Groups Hydroxyl, branched alkyl Conjugated dienes, hydroxyl
Proposed Bioactivity Potential COX-2 inhibition Confirmed COX-2 inhibition

Implications :

  • The conjugated diene system in L5 likely enhances binding to COX-2’s hydrophobic pocket, whereas 8f’s shorter, saturated chain may reduce affinity.
  • The phenolic hydroxyl group in both compounds is critical for hydrogen bonding with COX-2 active sites .

Natural Derivatives from Plant Extracts

Compound 8f and its analogues are prevalent in plant biochemistry. For example:

  • Cannabis sativa (): Compound 15, (E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide, shares the hydroxyphenethylamide motif but includes an acrylamide group. This structural difference may confer distinct antioxidant or cytotoxic properties.
  • Datura metel (): Compound 2, 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide, features methoxy substitutions that could alter metabolic pathways compared to 8f.

Comparative Bioactivity :

  • Acrylamide derivatives (e.g., Compound 15) may exhibit stronger radical-scavenging activity due to extended conjugation, whereas 8f’s simpler structure might prioritize metabolic stability .

Structural-Activity Relationships :

  • Electron-withdrawing groups (e.g., -SO₂, -CF₃) in synthetic derivatives increase binding affinity to enzymes but may reduce bioavailability due to higher polarity.
  • Compound 8f’s lack of such substituents suggests a balance between solubility and passive diffusion.

Biological Activity

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide, often referred to as HETB (Hydroxyphenyl Ethyl 3-Methylbutanamide), is a compound that has garnered attention for its diverse biological activities. This article summarizes the current understanding of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

HETB is synthesized through various chemical pathways, often involving the reaction of 4-hydroxyphenethylamine with appropriate acylating agents. The compound exhibits a molecular formula of C13H17NO2 and a molecular weight of approximately 219.28 g/mol. Its structure features a hydroxyl group on the phenyl ring, which is crucial for its biological activity.

Antidiabetic Potential

One of the most significant areas of research surrounding HETB is its role as an inhibitor of carbohydrate-hydrolyzing enzymes, specifically maltase and sucrase. Studies have demonstrated that HETB exhibits potent inhibitory effects on these enzymes, which are critical in glucose metabolism:

  • Inhibition Potency : The IC50 values for HETB against sucrase and maltase are reported to be significantly lower than those of standard inhibitors like acarbose and voglibose. For instance, HETB's IC50 for sucrase was found to be approximately 29.96 µM, indicating a strong competitive inhibition mechanism .
  • Mechanism of Action : Molecular docking studies have shown that HETB binds effectively to the active sites of maltase and sucrase, forming stable complexes that prevent substrate hydrolysis. This competitive inhibition can help manage postprandial hyperglycemia, making HETB a promising candidate for diabetes management .

Antimicrobial Activity

HETB has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses antibacterial activity against various strains, including Leisingera sp., suggesting potential applications in combating bacterial infections .

Cytotoxic Effects

Research into the cytotoxic effects of HETB has revealed its potential in cancer treatment:

  • Cell Line Studies : Preliminary studies have indicated that HETB can induce apoptosis in certain cancer cell lines, although specific IC50 values and detailed mechanisms remain under investigation. The compound's structural similarity to other known anticancer agents may contribute to its activity .

Data Summary

The following table summarizes key findings regarding the biological activities of HETB:

Activity Type Target/Effect IC50 Value (µM) Notes
Sucrase InhibitionCompetitive inhibitor29.96Stronger than acarbose and voglibose
Maltase InhibitionCompetitive inhibitor26.75Significant potential for diabetes management
Antibacterial ActivityAgainst Leisingera sp.Not specifiedDemonstrated efficacy in vitro
CytotoxicityCancer cell lines (various)Not specifiedInduces apoptosis; further studies needed

Case Studies and Research Findings

  • Diabetes Management : A study highlighted the effectiveness of HETB in reducing blood glucose levels in diabetic models by inhibiting carbohydrate digestion . This suggests that HETB could be developed into a therapeutic agent for diabetes.
  • Antimicrobial Research : Another investigation into the antibacterial properties of HETB showed promising results against specific bacterial strains, supporting its potential use as an antimicrobial agent .
  • Cytotoxicity Studies : Ongoing research is assessing the impact of HETB on various cancer cell lines, exploring its mechanisms of action and potential as an anticancer drug .

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